

Understanding cleavable ADC linkers

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An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a highly innovative class of targeted therapeutics that merge the precise targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs.[1][2] A critical component governing the success, safety, and efficacy of an ADC is the linker, the chemical bridge connecting the antibody to its cytotoxic payload.[3][4][5] Linkers must be sufficiently stable to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be capable of efficiently liberating the active drug at the tumor site.[3][6]

Cleavable linkers are sophisticatedly designed to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1][7][8] This targeted release mechanism is fundamental to maximizing the therapeutic window.[2] This technical guide provides a detailed exploration of the primary classes of cleavable linkers, their mechanisms of action, a quantitative comparison of their stability, and standardized protocols for their experimental evaluation.

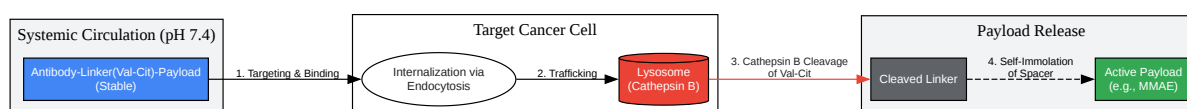
Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the physiological or biochemical trigger that initiates their cleavage. The three predominant classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[5][9]

Protease-Sensitive Linkers

These linkers are engineered for cleavage by specific proteases, such as cathepsins, which are highly concentrated within the lysosomal compartments of cells.[2][10] Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and subsequent release of the payload.[11]

The most prevalent protease-sensitive linkers incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most extensively studied and clinically utilized example.[9][12] Cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[2][11] Following cleavage of the dipeptide, the PABC spacer spontaneously decomposes, releasing the unmodified, active drug.[11] The valine-alanine (Val-Ala) dipeptide is another effective motif that is cleaved at approximately half the rate of Val-Cit by cathepsin B but exhibits lower hydrophobicity.[13]



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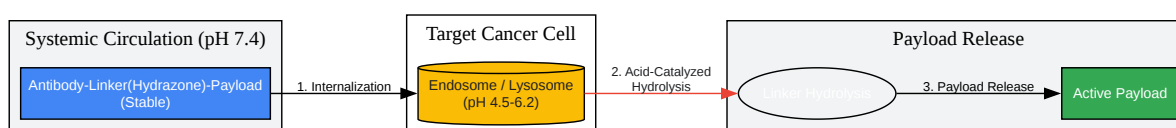
Mechanism of a protease-sensitive (Val-Cit) linker.

pH-Sensitive (Acid-Labile) Linkers

This class of linkers leverages the pH differential between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and

lysosomes (pH 4.5-5.0).[7][11] Hydrazone linkers are the most common example of this technology and have been used in clinically approved ADCs like gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[7][13]

These linkers are designed to be stable at physiological pH but undergo rapid hydrolysis under acidic conditions to release the payload.[10] While effective, the stability of some hydrazone linkers can be variable in plasma, with some demonstrating a faster hydrolysis rate in plasma compared to buffer at the same pH, which has somewhat limited their broader application.[13]



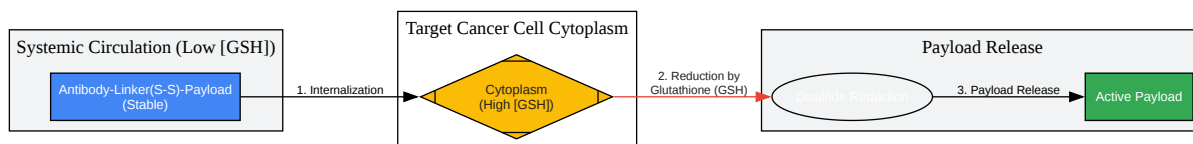
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Mechanism of a pH-sensitive (hydrazone) linker.

Glutathione-Sensitive (Reducible) Linkers

This strategy exploits the significant concentration gradient of glutathione (GSH), a tripeptide thiol, between the extracellular environment and the intracellular cytoplasm.[9] The concentration of GSH inside cells is approximately 1,000-fold higher than in the blood plasma.[12] Linkers containing a disulfide bond are stable in the low-GSH environment of the bloodstream but are readily reduced and cleaved upon entering the high-GSH environment of the cell's cytoplasm.[9][12]

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, incorporating methyl groups adjacent to the disulfide can increase stability and control the rate of payload release.[11] This approach allows for fine-tuning the ADC's properties to achieve an optimal balance between stability and efficacy.[11]



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Mechanism of a glutathione-sensitive (disulfide) linker.

Quantitative Comparison of Cleavable Linkers

The stability of the linker in plasma is a critical parameter that directly influences the safety and efficacy of an ADC.[6][14] Premature payload release can lead to systemic toxicity, while insufficient cleavage at the target site can reduce therapeutic effect. The tables below summarize quantitative data on the stability of various cleavable linkers.

Table 1: Stability of Hydrazone Linkers

Linker Type	Condition	Half-Life ($t_{1/2}$) / Stability	Reference
N-acyl hydrazone (in Besponsa®)	In vivo (circulation)	~1.5-2% hydrolysis per day	[13]
Phenylketone-derived hydrazone	pH 7.4 Buffer	High stability	[13]

| Phenylketone-derived hydrazone | Human and mouse plasma | $t_{1/2}$ = 2 days |[13] |

Table 2: Stability of Modified Val-Cit-PABC Linkers in Rodent Plasma

R Group Modification	% Stability after 4.5 days (Mouse Plasma)	% Stability after 4.5 days (Rat Plasma)	Reference
Unmodified Val-Cit	75%	5%	[13]
Modified 1	94%	65%	[13]
Modified 2	96%	84%	[13]

| Modified 3 | 97% | 97% |[13] |

Experimental Protocols

Rigorous experimental evaluation is essential for characterizing the performance of cleavable linkers. Key assays include plasma stability, lysosomal stability, and in vitro cytotoxicity.

In Vitro Plasma Stability Assay

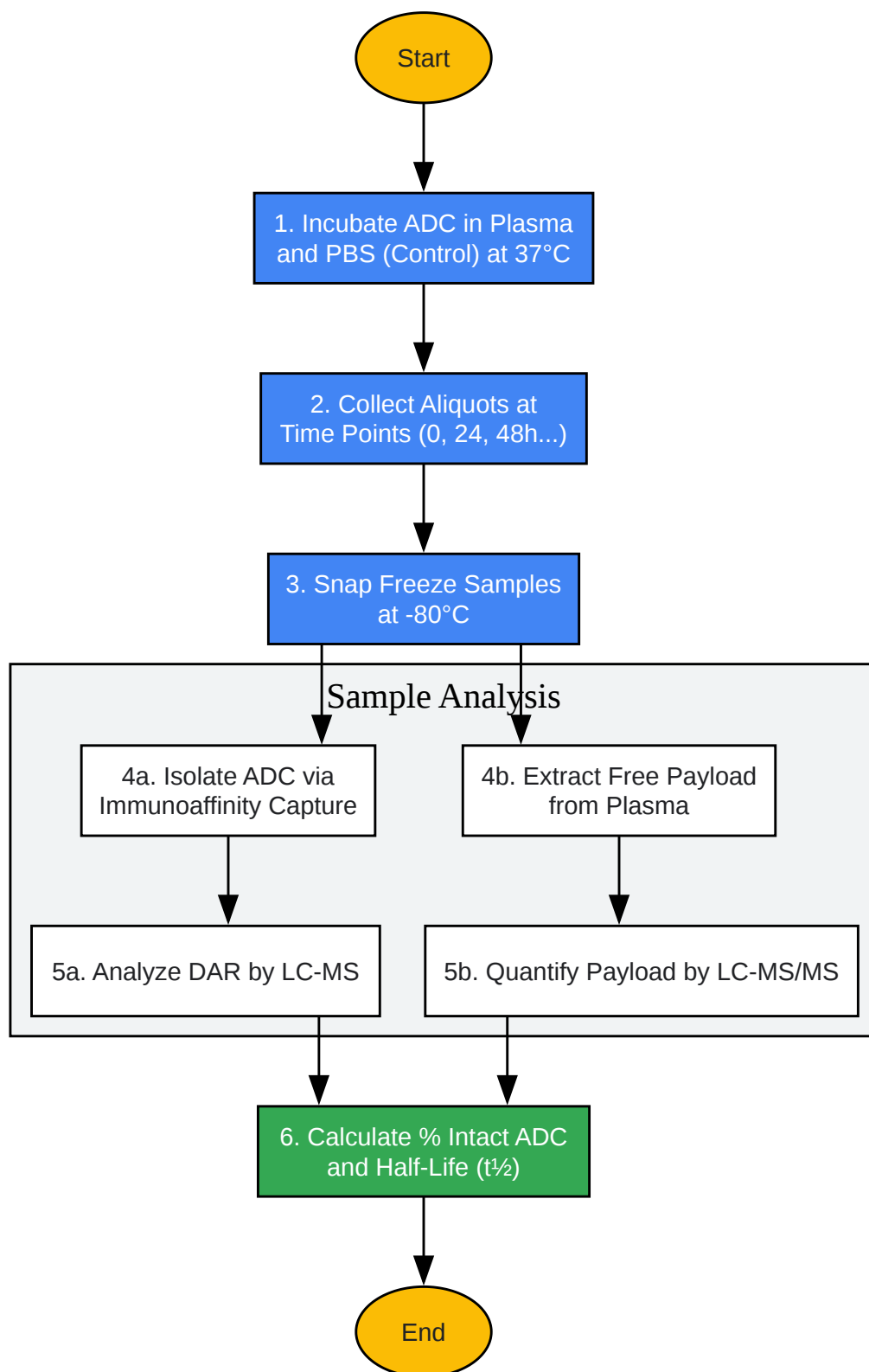
This assay assesses the stability of an ADC in plasma to predict its behavior in systemic circulation. The primary goal is to quantify the rate of drug deconjugation over time.[6][14]

Methodology

- **ADC Incubation:** Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from a relevant species (human, mouse, rat). Prepare a control sample in a stable buffer like PBS. Incubate all samples at 37°C with gentle agitation.[14]
- **Time-Point Sampling:** Collect aliquots from the plasma and control samples at predetermined time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.[14]
- **Sample Analysis:**
 - **Intact ADC (DAR Measurement):** Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[14][15] Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody

ratio (DAR) at each time point.[14][16] A decrease in DAR over time indicates payload loss.[14]

- Released Payload Measurement: Extract the free payload from the plasma samples (e.g., via protein precipitation followed by solid-phase extraction). Quantify the released payload using LC-MS/MS.[2]
- Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.



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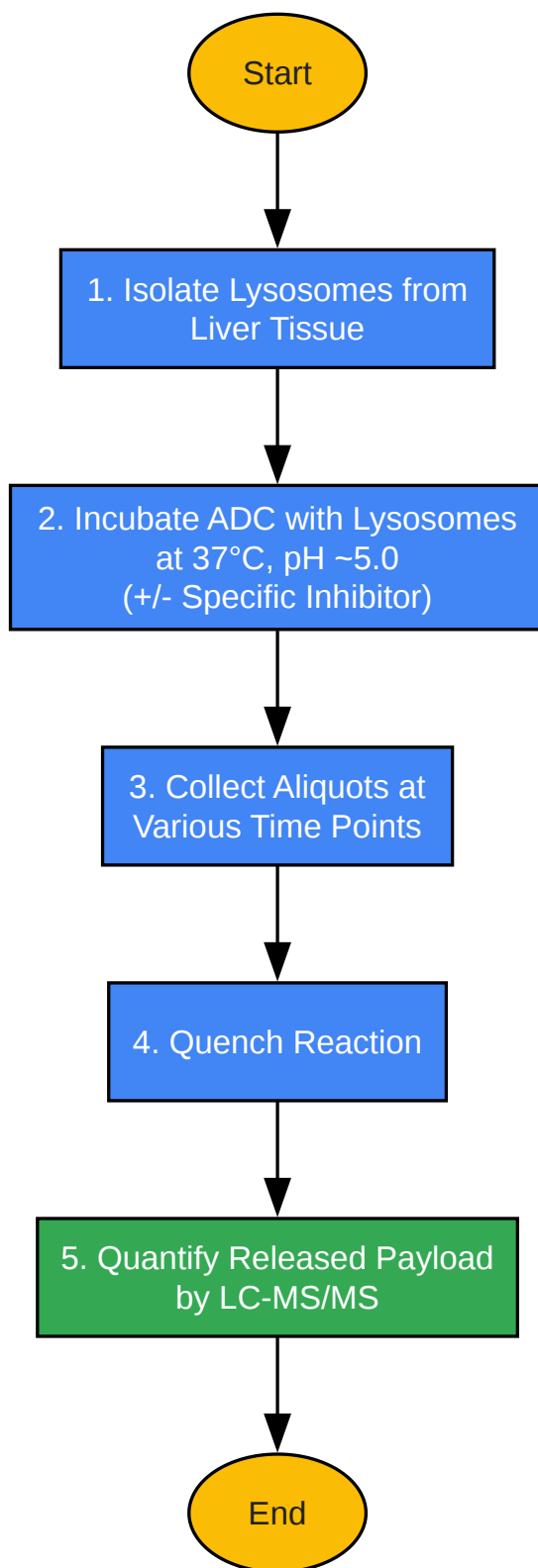
Workflow for an in vitro plasma stability assay.

Lysosomal Stability and Cleavage Assay

This assay evaluates the efficiency of payload release in a simulated lysosomal environment, which is crucial for linkers designed to be cleaved intracellularly.[17][18]

Methodology

- **Lysosome Preparation:** Isolate lysosomes from relevant tissue sources (e.g., rat or human liver) using density gradient ultracentrifugation.[17][19] The resulting fractions can be characterized for lysosomal enzyme activity (e.g., cathepsin B, acid phosphatase).[17]
- **Incubation:** Incubate the test ADC (e.g., at 1.3 mg/mL) with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0) to mimic lysosomal conditions.[18]
- **Inhibitor Control:** To confirm the cleavage mechanism, run parallel experiments including specific enzyme inhibitors (e.g., a cathepsin B inhibitor for Val-Cit linkers or a legumain inhibitor for Asn-containing linkers).[19]
- **Time-Point Sampling:** Collect aliquots at various time points and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
- **Analysis:** Centrifuge the samples to pellet debris. Analyze the supernatant using LC-MS/MS to quantify the amount of payload released over time.[18]
- **Data Analysis:** Compare the rate of payload release in the presence and absence of the specific inhibitor to confirm the cleavage mechanism and determine the cleavage kinetics.
[19]



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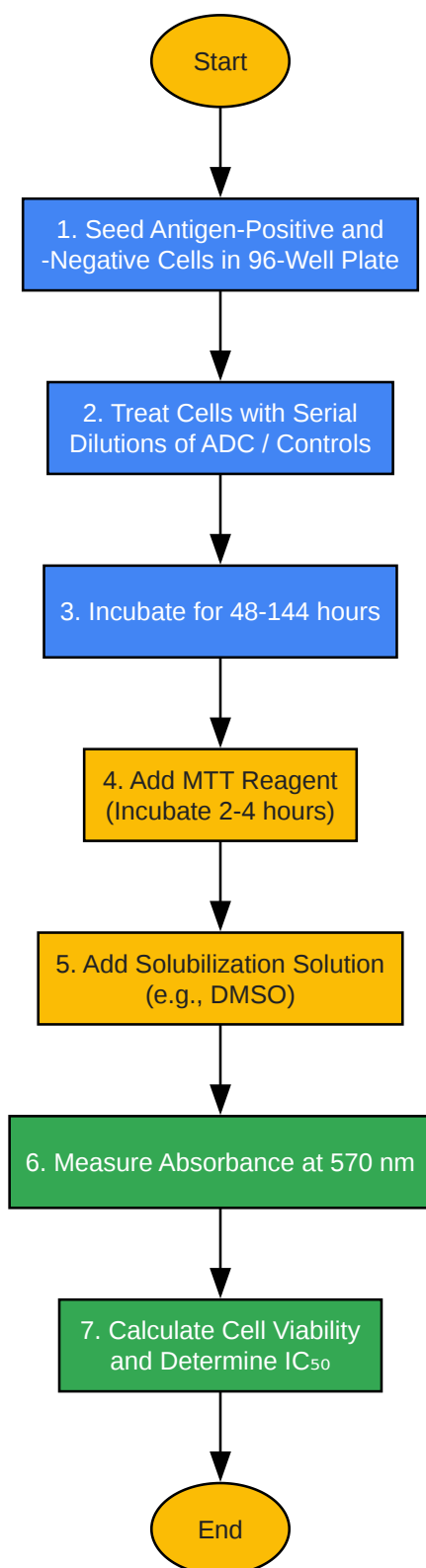
Workflow for a lysosomal stability and cleavage assay.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are essential for determining the potency of an ADC and confirming its antigen-specific cell-killing activity.[\[20\]](#)[\[21\]](#)[\[22\]](#) The MTT assay is a widely used colorimetric method for this purpose.[\[23\]](#)[\[24\]](#)

Methodology

- **Cell Seeding:** Plate target cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.[\[20\]](#)[\[24\]](#)
- **ADC Treatment:** Prepare serial dilutions of the test ADC, an unconjugated antibody control, and the free payload control. Remove the old medium from the cells and add the treatment solutions.[\[2\]](#)[\[23\]](#)
- **Incubation:** Incubate the plates for a period sufficient to observe cytotoxicity, typically 48 to 144 hours.[\[20\]](#)
- **MTT Addition:** Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[\[23\]](#)[\[24\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[\[20\]](#)[\[23\]](#)
- **Absorbance Measurement:** Read the absorbance of each well at 570 nm using a microplate reader.[\[20\]](#)[\[23\]](#)
- **Data Analysis:** Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).



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Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of highly potent cytotoxic agents while maintaining systemic stability.[7][13] The choice of linker chemistry—be it protease-sensitive, pH-sensitive, or reducible—is a critical decision that profoundly impacts the ADC's pharmacokinetic profile, therapeutic index, and overall clinical success.[4] A thorough understanding of their cleavage mechanisms, coupled with rigorous and standardized experimental evaluation of stability and activity, is paramount for the development of safe and effective next-generation antibody-drug conjugates. The continued innovation in linker technology, focusing on enhancing stability and diversifying release triggers, will undoubtedly expand the applicability and success of ADCs in oncology and beyond.[11][13]

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